

Disodium galactarate CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Disodium galactarate*

CAS No.: 1955-73-3

Cat. No.: B161657

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An In-Depth Technical Guide to **Disodium Galactarate** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **disodium galactarate**, a key chemical compound with emerging significance in various scientific domains. Designed for researchers, chemists, and formulation scientists, this document delves into the core chemical identity, synthesis, analytical validation, and practical applications of this molecule, grounding all information in established scientific principles and methodologies.

Core Chemical Identity and Molecular Structure

Disodium galactarate, also known as disodium mucate or the disodium salt of galactaric acid, is the neutralized form of galactaric acid, a non-chiral aldaric acid derived from galactose. Understanding its precise chemical identity is fundamental for its application in any research or development context.

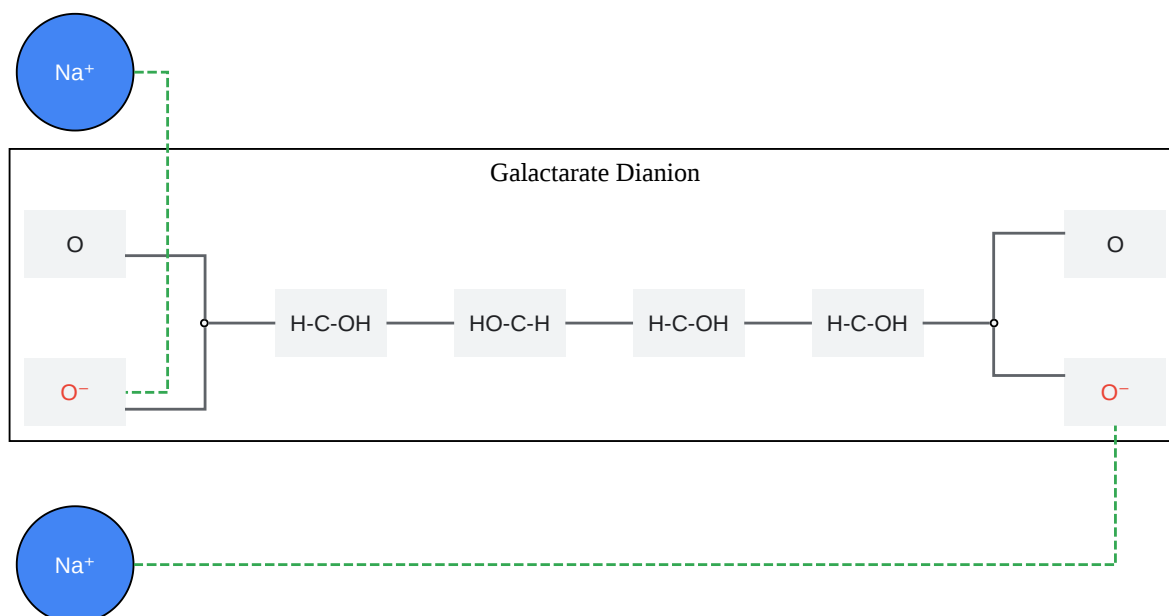
The definitive Chemical Abstracts Service (CAS) number for **disodium galactarate** is 1955-73-3[1][2][3]. Its IUPAC name is disodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate[3][4]. This nomenclature precisely defines the stereochemistry of the four chiral centers along the carbon backbone.

Table 1: Key Chemical Identifiers for **Disodium Galactarate**

Identifier	Value	Source
CAS Number	1955-73-3	ChemIDplus, ECHA[3]
EC Number	217-794-1	ECHA[3]
PubChem CID	6451340	PubChem[3]
Molecular Formula	C ₆ H ₈ Na ₂ O ₈	PubChem[2][3]
Molecular Weight	254.10 g/mol	PubChem[3]
InChIKey	IDAGXRIGDWCIET-SXKXKJGMSA-L	PubChem[3]

Molecular Structure Visualization

The structure of **disodium galactarate** consists of a six-carbon chain with carboxylate groups at both ends (C1 and C6) and hydroxyl groups at the intermediate carbons (C2, C3, C4, C5). The negative charges on the carboxylate groups are balanced by two sodium ions.



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Caption: 2D structure of **Disodium Galactarate**.

Synthesis and Manufacturing Principles

The synthesis of **disodium galactarate** is a two-step process: first, the oxidation of a suitable precursor to galactaric acid, and second, the stoichiometric neutralization of the diacid.

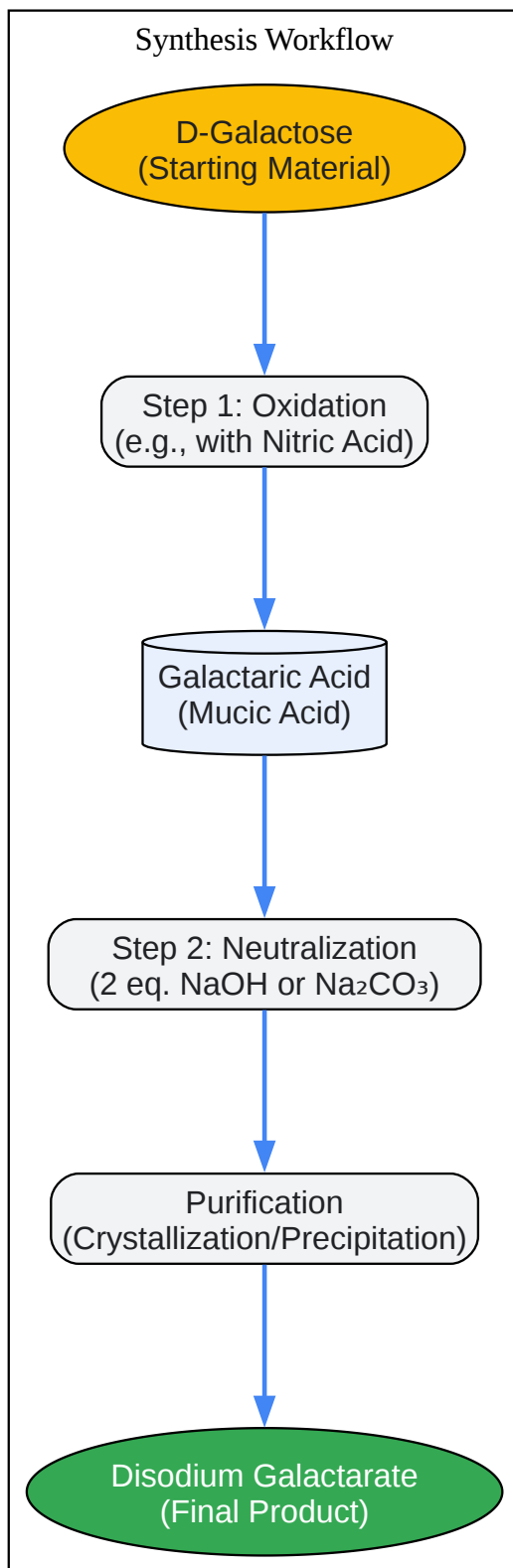
Step 1: Synthesis of Galactaric Acid

Galactaric acid is classically synthesized by the nitric acid oxidation of galactose or lactose. This process breaks the cyclic hemiacetal form of the sugar and oxidizes both the C1 aldehyde and the C6 primary alcohol to carboxylic acids.

Step 2: Neutralization to Disodium Galactarate

The resulting galactaric acid is then carefully neutralized with two molar equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in an

aqueous solution. The choice of base and control of pH are critical to prevent side reactions and ensure the formation of the disodium salt rather than the monosodium salt.



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Caption: General synthesis workflow for **Disodium Galactarate**.

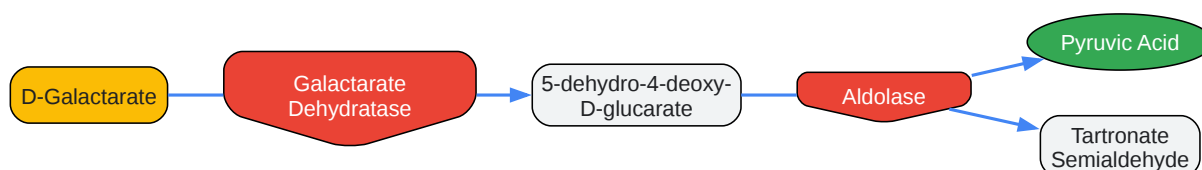
Exemplary Laboratory Protocol: Synthesis from D-Galactose

- Oxidation: In a fume hood, dissolve 10 g of D-galactose in 100 mL of 3 M nitric acid in a flask equipped with a reflux condenser. Heat the mixture gently in a water bath at 80-90°C for approximately 90 minutes.
 - Causality: Nitric acid serves as the oxidizing agent. The elevated temperature accelerates the reaction, but excessive heat can lead to degradation.
- Isolation of Galactaric Acid: Cool the reaction mixture in an ice bath. Galactaric acid, being poorly soluble in the acidic aqueous medium, will precipitate as a white solid. Collect the crystals by vacuum filtration and wash with cold deionized water to remove residual nitric acid.
- Neutralization: Suspend the crude galactaric acid in 100 mL of deionized water. While stirring vigorously, add a 2 M solution of sodium hydroxide dropwise until the pH of the solution reaches 7.0-7.5. Two molar equivalents will be required.
 - Trustworthiness: Precise pH control is crucial. A pH below 7 may result in incomplete salt formation, while a significantly higher pH could promote unwanted side reactions.
- Purification: The resulting solution of **disodium galactarate** can be concentrated under reduced pressure. The product is then precipitated by adding a water-miscible organic solvent like ethanol or isopropanol, in which the salt is insoluble.
- Drying: Collect the precipitated **disodium galactarate** by filtration, wash with the organic solvent, and dry under vacuum at 50-60°C to a constant weight.

Applications in Research and Drug Development

While a niche chemical, **disodium galactarate** and its parent acid have several established and potential applications rooted in their chemical structure.

- **Chemical Synthesis Building Block:** The polyhydroxy-dicarboxylate backbone of galactarate makes it a versatile starting material for synthesizing more complex molecules, such as chiral ligands, polymers, and heterocyclic compounds like pyrrole-2,5-dicarboxylic acids.[5] A notable example is its use as a precursor for bis(1,2,3-triazoles) via click chemistry.[6]
- **Pharmaceutical Excipient:** Due to its multiple hydroxyl and carboxylate groups, galactaric acid acts as an effective chelating agent for metal ions.[7] This property can be exploited in pharmaceutical formulations to stabilize active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed degradation.[7] The disodium salt offers the advantage of higher aqueous solubility and a neutral pH compared to the parent acid.
- **Metabolic Research:** In microbiology, galactarate is a key metabolite in the degradation pathway of D-galactose in certain bacteria, such as E. coli and Pseudomonas species.[8][9][10] Studies of this pathway, which involves enzymes like galactarate dehydratase, are important for understanding bacterial carbon metabolism and fitness.[10][11]



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Caption: Simplified bacterial degradation pathway of D-Galactarate.[10]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of **disodium galactarate** is paramount for its use in regulated applications. A multi-technique approach is recommended for comprehensive quality control.
[12]

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

- **Principle:** FTIR confirms the presence of key functional groups.

- Protocol:
 - Acquire a background spectrum of the empty sample compartment.
 - Prepare the sample as a KBr pellet or using an ATR accessory.
 - Scan the sample from 4000 to 400 cm^{-1} .
- Expected Peaks:
 - Broad O-H stretch (from hydroxyl groups): $\sim 3300\text{-}3500 \text{ cm}^{-1}$
 - C-H stretch: $\sim 2900 \text{ cm}^{-1}$
 - Asymmetric COO^- stretch (carboxylate): $\sim 1600 \text{ cm}^{-1}$
 - Symmetric COO^- stretch (carboxylate): $\sim 1400 \text{ cm}^{-1}$
 - C-O stretch (alcohols): $\sim 1050\text{-}1150 \text{ cm}^{-1}$

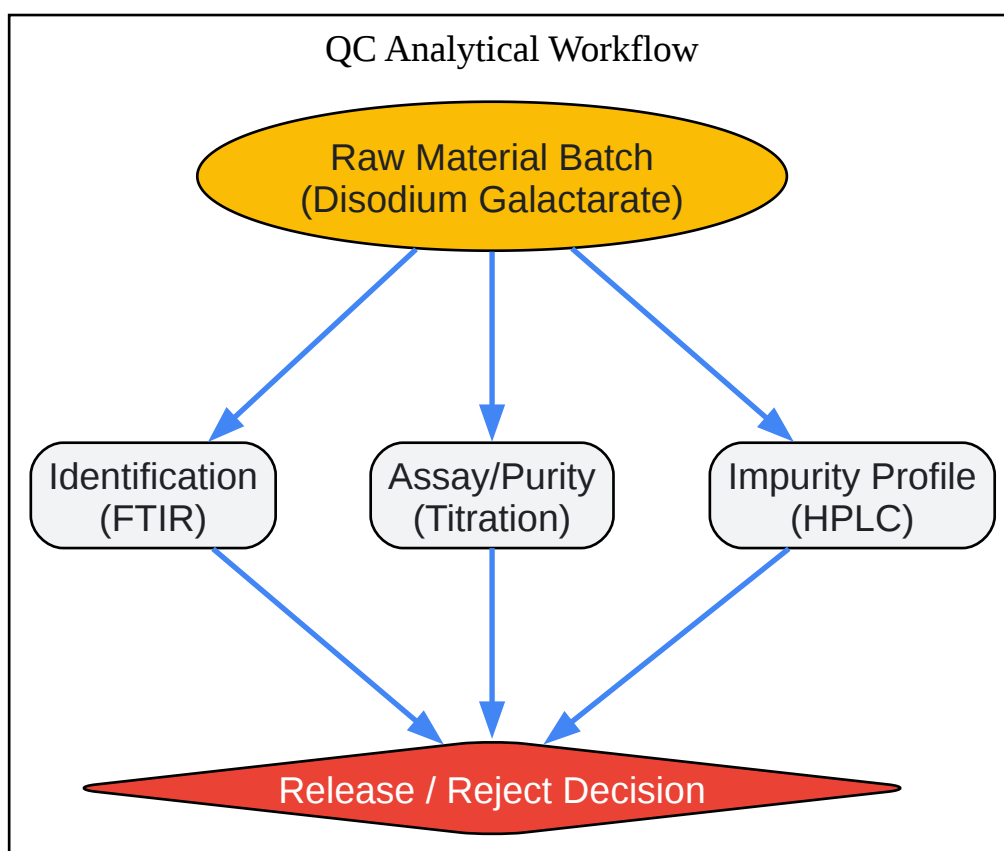
Assay by Complexometric Titration

- Principle: This method quantifies the galactarate content by its ability to chelate a metal ion. It provides an overall purity value.[\[12\]](#)
- Protocol:
 - Accurately weigh ~ 200 mg of **disodium galactarate** and dissolve in 50 mL of deionized water.
 - Add a known excess of a standardized 0.1 M Copper(II) Sulfate solution (e.g., 25.00 mL).
 - Adjust the pH to ~ 10 using an ammonia-ammonium chloride buffer.
 - Add a suitable indicator (e.g., Murexide).
 - Back-titrate the excess, unchelated Cu^{2+} ions with a standardized 0.1 M EDTA solution until the endpoint color change is observed.

- Calculate the amount of Cu^{2+} that complexed with the galactarate, and thereby the purity of the sample.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates the main component from process-related impurities (e.g., unreacted galactose, galactaric acid) and degradation products.
- Protocol:
 - Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0).
 - Column: A suitable ion-exchange or reversed-phase column designed for organic acid analysis.
 - Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (~210 nm).
 - Sample Preparation: Dissolve a known concentration of the sample (~1 mg/mL) in the mobile phase.
 - Injection & Run: Inject 10-20 μL and monitor the chromatogram for impurity peaks relative to the main **disodium galactarate** peak. Quantification is performed using an area percent method or against certified reference standards of known impurities.



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Caption: Integrated workflow for quality control analysis.

Conclusion

Disodium galactarate is a well-defined chemical entity whose utility is derived from its polyfunctional structure. For researchers and developers, a thorough understanding of its synthesis from common precursors, its applications as both a building block and a functional excipient, and the rigorous analytical methods required to verify its quality are essential. This guide provides the foundational knowledge and practical protocols to confidently incorporate **disodium galactarate** into advanced scientific and pharmaceutical applications.

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- To cite this document: BenchChem. [Disodium galactarate CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161657/docs#disodium-galactarate-cas-number-and-molecular-structure>]

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